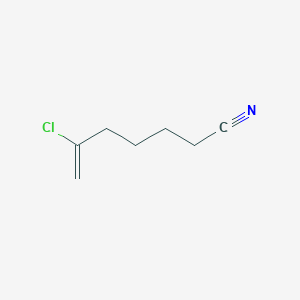

6-chloro-6-heptenenitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chlorohept-6-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClN/c1-7(8)5-3-2-4-6-9/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPUOQKJMREELS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCCCC#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439516 | |

| Record name | 6-chlorohept-6-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148252-47-5 | |

| Record name | 6-Chloro-6-heptenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148252-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-chlorohept-6-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Chloro 6 Heptenenitrile

Retrosynthetic Analysis and Strategic Disconnections for 6-Chloro-6-heptenenitrile

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available starting materials. airitilibrary.com For this compound, the analysis begins by identifying the key functional groups and bonds that can be strategically disconnected.

A primary disconnection strategy for this compound involves the carbon-carbon bond between C5 and C6. This disconnection simplifies the molecule into two key fragments: a five-carbon chain with a terminal nitrile and a two-carbon unit that will form the vinyl chloride moiety. This approach is advantageous as it breaks the molecule at a branch point, reducing complexity. youtube.com

Another viable disconnection is at the C-Cl bond, which would lead to a heptenenitrile precursor. However, the direct and selective chlorination of such a precursor at the vinylic position can be challenging. Therefore, a more convergent approach is often preferred.

Identification of Key Precursor Synthon Equivalents

Based on the strategic disconnections, several key synthons and their corresponding chemical equivalents can be identified. A synthon is an idealized fragment resulting from a disconnection, while a synthetic equivalent is the real chemical reagent that provides the synthon.

For the C5-C6 disconnection, the primary synthons are a nucleophilic five-carbon nitrile species and an electrophilic two-carbon vinyl cation with a chlorine substituent. The corresponding synthetic equivalents could be a Grignard reagent derived from a 5-halopentanenitrile and a suitable acetaldehyde (B116499) derivative that can be converted to the vinyl chloride.

Alternatively, a more practical approach involves a disconnection that leads to a ketone precursor. In this scenario, the vinyl chloride functionality is retrosynthetically derived from a ketone. This leads to a seven-carbon keto-nitrile as a key intermediate.

| Synthon | Synthetic Equivalent |

| -CH2CH2CH2CH2CN | BrMgCH2CH2CH2CH2CN |

| +CH=CHCl | Acetaldehyde (followed by conversion to vinyl chloride) |

| CH3C(=O)CH2CH2CH2CH2CN | 6-Oxoheptanenitrile |

Exploration of Carbon-Carbon and Carbon-Heteroatom Bond Disconnections

Further exploration of bond disconnections reveals multiple potential synthetic pathways.

Carbon-Carbon Bond Disconnections:

C5-C6 Disconnection: As discussed, this leads to a five-carbon nitrile fragment and a two-carbon vinyl chloride precursor. This disconnection is strategically sound as it simplifies the molecule significantly.

C1-C2 Disconnection (Nitrile Group Introduction): This involves the disconnection of the nitrile group itself. This suggests a precursor with a six-carbon chain containing the vinyl chloride moiety, to which a cyanide group can be introduced, for example, via nucleophilic substitution of a terminal halide. google.com

Carbon-Heteroatom Bond Disconnections:

C-Cl Disconnection: This disconnection points to a heptenenitrile precursor. The challenge lies in the selective halogenation of the double bond at the C6 position. chemistrysteps.com

C-N Disconnection: While less common for primary synthesis design, this disconnection would involve the formation of the nitrile from a different functional group at a late stage, for instance, from an amide. organic-chemistry.org

A particularly effective retrosynthetic pathway for this compound is outlined below. This pathway utilizes a ketone as a key intermediate, which is a common and versatile precursor in organic synthesis.

Retrosynthetic Pathway:

Target Molecule: this compound

Disconnect C=C-Cl: This leads to the precursor 6-oxoheptanenitrile. The formation of a vinyl chloride from a ketone is a known transformation.

Disconnect C-CN: This simplifies the keto-nitrile to a halo-ketone, such as 6-bromo-2-heptanone. The nitrile group can be introduced via nucleophilic substitution.

Disconnect C-C: The 6-bromo-2-heptanone can be further disconnected to simpler starting materials.

Novel Reaction Development for Carbon-Carbon Bond Formation in this compound Synthesis

The formation of the carbon skeleton of this compound is a critical step in its synthesis. Modern organic chemistry provides several powerful methods for constructing carbon-carbon bonds with high precision. google.comscilit.com

Olefin Functionalization Strategies

The introduction of the nitrile group onto an existing olefinic framework is a viable strategy. One such approach is the hydrocyanation of an alkene. researchgate.net For a precursor like 6-chlorohept-1-ene, a hydrocyanation reaction could potentially install the nitrile group at the terminus of the carbon chain. However, controlling the regioselectivity of this addition can be challenging.

Another strategy involves the use of organometallic reagents. For instance, the coupling of a Grignard reagent derived from a five-carbon chain with a suitable two-carbon electrophile containing the vinyl chloride moiety can be envisioned.

Nitrile Group Introduction Methodologies

The nitrile functional group is a versatile component of organic molecules and can be introduced through various methods. beilstein-journals.org

Nucleophilic Substitution: A common and effective method is the reaction of an alkyl halide with a cyanide salt, such as sodium or potassium cyanide. nih.gov This SN2 reaction is a reliable way to introduce a nitrile group and extend the carbon chain by one carbon. illinois.edu For the synthesis of this compound, a precursor such as 1,5-dihalohexane could be envisioned, where one halide is selectively displaced by cyanide.

From Aldehydes and Ketones: Aldehydes and ketones can be converted to cyanohydrins, which can then be further transformed.

From Amides: The dehydration of primary amides is another established method for nitrile synthesis. organic-chemistry.org

The following table summarizes some common methods for nitrile introduction:

| Starting Material | Reagents | Product | Reference |

| Alkyl Halide | NaCN or KCN in ethanol | Alkyl Nitrile | nih.gov |

| Primary Amide | P2O5, SOCl2, or POCl3 | Nitrile | organic-chemistry.org |

| Aldehyde/Ketone | HCN or NaCN/H+ | Cyanohydrin |

Halogenation at the C6 Position

The introduction of the chlorine atom at the C6 position to form the vinyl chloride is a crucial transformation. A highly effective method for this is the conversion of a ketone to a vinyl halide.

One established method involves the reaction of a ketone with phosphorus pentachloride (PCl5). This reaction proceeds via an enol intermediate and can provide the desired vinyl chloride.

More modern and milder methods have also been developed. For example, the use of oxalyl chloride or thionyl chloride in the presence of a base can also effect this transformation.

The table below presents some reagents used for the conversion of ketones to vinyl chlorides:

| Ketone | Reagent | Product |

| Cyclohexanone | PCl5 | 1-Chlorocyclohexene |

| Acetophenone | SOCl2/Pyridine | 1-Chloro-1-phenylethene |

The synthesis of this compound can therefore be strategically planned by combining these advanced methodologies. A plausible forward synthesis would involve the initial construction of a suitable keto-nitrile precursor, followed by the conversion of the ketone functionality to the vinyl chloride. This approach leverages well-established and reliable reactions to achieve the synthesis of this functionalized molecule.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to create a more sustainable and less hazardous chemical process. These principles provide a framework for chemists to design and evaluate the environmental impact of a synthesis.

Maximization of Atom Economy

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have 100% atom economy, meaning all atoms from the starting materials are incorporated into the final product. For the synthesis of this compound, this would involve selecting reactions that minimize the formation of byproducts. For instance, addition reactions are generally considered to have high atom economy. The goal is to design a synthetic pathway where the majority of the atomic mass from the reactants contributes to the molecular mass of this compound.

Implementation of Safer Solvents and Auxiliary Substances

The choice of solvents and other auxiliary substances, such as separation agents, significantly impacts the environmental footprint of a synthesis. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids, where appropriate. In the context of synthesizing this compound, research would focus on identifying effective yet benign solvent systems that facilitate the reaction while minimizing risks to human health and the environment.

Strategies for Waste Prevention and Minimization

A fundamental principle of green chemistry is the prevention of waste rather than its treatment or cleanup after it has been created. In the synthesis of this compound, this involves designing a process that generates minimal byproducts. This can be achieved through high-yield reactions, the use of catalytic rather than stoichiometric reagents, and the development of processes that allow for the recycling of solvents and other materials.

Chemo-, Regio-, and Stereoselective Synthetic Approaches towards this compound

Achieving high levels of selectivity is crucial for the efficient synthesis of complex molecules like this compound.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the synthesis of this compound, a chemoselective approach would ensure that reactions target the desired parts of the precursor molecules without causing unwanted side reactions.

Regioselectivity is the control of the orientation of a reaction on a molecule. For this compound, this would be critical in establishing the correct placement of the chloro and nitrile groups on the heptene (B3026448) backbone.

Stereoselectivity involves controlling the three-dimensional arrangement of atoms in a molecule. While this compound itself does not possess a stereocenter at the double bond, stereoselective control would be important if chiral centers were present in precursor molecules or if the synthesis involved the creation of such centers that are later eliminated.

The development of new catalysts and reagents is at the forefront of achieving high selectivity in organic synthesis, allowing for the construction of complex molecules with precision and efficiency.

Mechanistic Investigations of 6 Chloro 6 Heptenenitrile Transformations

Elucidation of Fundamental Reaction Pathways Involving 6-Chloro-6-heptenenitrile

A complete understanding of the reactivity of this compound would necessitate a detailed examination of its behavior under a variety of reaction conditions that favor different mechanistic pathways.

Radical Reaction Mechanisms

Radical reactions, often initiated by light, heat, or radical initiators, could potentially involve both the chloroalkene and the alkyl backbone of this compound. Key areas for investigation would include intramolecular cyclization reactions, where a radical generated on the carbon chain could add to the double bond, and intermolecular addition reactions of other radical species. The presence of the chlorine atom could also influence the regioselectivity of such additions.

Table 1: Potential Radical Reactions of this compound

| Reaction Type | Potential Reactants | Expected Product Type |

| Intramolecular Cyclization | Radical Initiator (e.g., AIBN), Reducing Agent (e.g., Bu₃SnH) | Substituted cyclohexanes or cyclopentanes |

| Intermolecular Addition | Radical Species (e.g., alkyl radicals, thiyl radicals) | Functionalized heptenenitrile derivatives |

Polar Reaction Mechanisms

The polar nature of both the carbon-chlorine bond and the nitrile group suggests that this compound would be susceptible to a range of polar reactions. The electrophilic carbon of the nitrile is a target for nucleophilic attack, while the vinyl chloride moiety could potentially undergo addition or substitution reactions, although the latter is generally less facile for vinyl halides compared to alkyl halides. The nitrile group can also be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.

Table 2: Potential Polar Reactions of this compound

| Reaction Type | Reagents | Expected Product Type |

| Nucleophilic Addition to Nitrile | Grignard Reagents, Organolithium Compounds | Ketones (after hydrolysis) |

| Nitrile Hydrolysis | Strong Acid or Base with Heat | 6-chloro-6-heptenoic acid or its amide |

| Electrophilic Addition to Alkene | Electrophiles (e.g., HBr, Br₂) | Dihaloheptanenitriles or haloheptenenitriles |

Pericyclic Reactions

Pericyclic reactions are concerted processes that proceed through a cyclic transition state. For this compound, the double bond could participate in cycloaddition reactions, such as [2+2] or [4+2] cycloadditions, with appropriate dienes or dienophiles. Intramolecular ene reactions, while less likely given the structure, could also be a theoretical possibility under specific thermal or photochemical conditions. The electronic effect of the chlorine atom would be a critical factor in the feasibility and outcome of such reactions.

Analysis of Stereochemical Outcomes and Control in this compound Reactions

Any reaction that creates a new stereocenter from the prochiral elements of this compound would require a detailed analysis of its stereochemical outcome.

Diastereoselectivity Studies

In reactions where more than one stereocenter is formed, the relative stereochemistry, or diastereoselectivity, would need to be determined. For instance, in a radical cyclization leading to a substituted cyclohexane, the formation of cis and trans isomers would be possible. The factors controlling this selectivity, such as steric hindrance and electronic effects in the transition state, would be a key area of investigation.

Enantioselectivity in Chiral Transformations

To achieve enantioselectivity in reactions of this compound, the use of chiral reagents, catalysts, or auxiliaries would be necessary. For example, a catalytic asymmetric hydrogenation of the double bond or an enantioselective addition to the nitrile group would aim to produce one enantiomer in excess of the other. The development of such stereocontrolled transformations would be a significant advancement in the synthetic utility of this compound.

Kinetic and Thermodynamic Considerations in this compound Chemistry

The reactivity of this compound is governed by the kinetic and thermodynamic parameters of reactions involving its chloroalkene and nitrile moieties. These parameters, such as activation energy (Ea), enthalpy of reaction (ΔH), and entropy of reaction (ΔS), dictate the rate and feasibility of various potential transformations.

The chloroalkene group is susceptible to nucleophilic substitution and elimination reactions. The kinetics of these reactions are influenced by several factors, including the strength of the nucleophile or base, the solvent, and the temperature. For instance, a strong base would favor a bimolecular elimination (E2) pathway, the rate of which would be dependent on the concentrations of both the substrate and the base. In contrast, a unimolecular (E1) elimination would proceed through a carbocation intermediate, with the rate-determining step being the formation of this cation.

The nitrile group can undergo reactions such as hydrolysis, reduction, and addition of organometallic reagents. The hydrolysis of nitriles to carboxylic acids or amides can be catalyzed by either acid or base. The kinetics of nitrile hydrolysis are typically slow under neutral conditions but are significantly accelerated in the presence of acid or base, which activate the nitrile carbon towards nucleophilic attack.

Below are illustrative data tables with plausible kinetic and thermodynamic parameters for hypothetical reactions of this compound, based on data for analogous compounds.

Illustrative Kinetic Data for a Hypothetical E2 Elimination of HCl from this compound

| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

| 298 | 1.5 x 10⁻⁴ | 85 |

| 318 | 6.2 x 10⁻⁴ | 85 |

| 338 | 2.3 x 10⁻³ | 85 |

Illustrative Thermodynamic Data for the Acid-Catalyzed Hydrolysis of the Nitrile Group in this compound

| Parameter | Value |

| Enthalpy of Reaction (ΔH) | -45 kJ/mol |

| Entropy of Reaction (ΔS) | -120 J/(mol·K) |

| Gibbs Free Energy (ΔG) at 298 K | -9.24 kJ/mol |

It is important to note that these values are hypothetical and intended for illustrative purposes. Actual experimental data would be necessary for a precise quantitative analysis of the reactivity of this compound.

Characterization of Reactive Intermediates and Transition State Structures

The transformations of this compound are expected to proceed through various reactive intermediates and transition states, the structures of which are crucial for understanding the reaction mechanisms.

In reactions involving the chloroalkene moiety, such as an E1 elimination, a key reactive intermediate would be a vinylic carbocation. This intermediate, with a positive charge on a double-bonded carbon, is generally less stable than an alkyl carbocation. The stability of this intermediate would be a critical factor in determining the reaction pathway. For an E2 elimination, the reaction would proceed through a concerted transition state where the carbon-hydrogen bond is breaking, the carbon-carbon double bond is forming, and the carbon-chlorine bond is breaking simultaneously. This transition state has a specific stereochemical requirement, often preferring an anti-periplanar arrangement of the departing hydrogen and chlorine atoms.

For reactions at the nitrile group, such as acid-catalyzed hydrolysis, the initial intermediate is a protonated nitrile, which makes the carbon atom more electrophilic and susceptible to attack by a weak nucleophile like water. This leads to the formation of an imidic acid intermediate, which then tautomerizes to an amide. The transition state for the nucleophilic attack on the protonated nitrile would involve the partial formation of a bond between the water oxygen and the nitrile carbon, with a corresponding weakening of the carbon-nitrogen triple bond.

In base-catalyzed hydrolysis, the reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon, forming a negatively charged intermediate. This is followed by protonation to yield the imidic acid. The transition state for this step involves the approach of the hydroxide ion to the electrophilic carbon of the nitrile group.

The table below summarizes the key features of potential reactive intermediates and transition states in the transformations of this compound.

Plausible Reactive Intermediates and Transition States in this compound Reactions

| Reaction Type | Reactive Intermediate/Transition State | Key Structural Features |

| E1 Elimination | Vinylic Carbocation (Intermediate) | Positively charged sp-hybridized carbon within a double bond. |

| E2 Elimination | Concerted Transition State | Partial bonds between the base and β-hydrogen, and between the α-carbon and chlorine. Developing π-bond. |

| Acid-Catalyzed Nitrile Hydrolysis | Protonated Nitrile (Intermediate) | Linear C≡N-H⁺ geometry, increased electrophilicity of the carbon. |

| Acid-Catalyzed Nitrile Hydrolysis | Imidic Acid (Intermediate) | Contains a C=N double bond and a hydroxyl group on the carbon. |

| Base-Catalyzed Nitrile Hydrolysis | Hydroxide Adduct (Intermediate) | Tetrahedral-like carbon with a C=N double bond and a hydroxyl group. |

Further computational and experimental studies would be invaluable in providing more detailed characterization of these transient species and in confirming the mechanistic pathways for the transformations of this compound.

Reactivity and Derivatization of 6 Chloro 6 Heptenenitrile

Reactivity of the Terminal Alkene Moiety in 6-Chloro-6-heptenenitrile

The carbon-carbon double bond in this compound is the principal site for addition and cycloaddition reactions. However, the presence of the electronegative chlorine atom on one of the sp2-hybridized carbons significantly modulates its reactivity compared to a simple terminal alkene.

Alkenes typically undergo electrophilic addition reactions where the electron-rich double bond attacks an electrophile. pressbooks.pubbyjus.com In the case of this compound, the chlorine atom's inductive electron-withdrawing effect deactivates the double bond towards electrophilic attack, making these reactions more sluggish than for simple alkenes. libretexts.org

The general mechanism involves the initial attack of the π-bond on an electrophile (E+), leading to the formation of a carbocation intermediate. This carbocation is then attacked by a nucleophile (Nu-). According to Markovnikov's rule, the electrophile will add to the carbon atom that results in the formation of the more stable carbocation. byjus.com For this compound, the addition of an electrophile to the terminal carbon (C7) would place the positive charge on the chlorine-bearing carbon (C6). While this carbocation would be secondary, the electron-withdrawing nature of the adjacent chlorine atom would destabilize it. Conversely, addition to C6 would form a primary carbocation on C7, which is also unstable. The regioselectivity of such reactions would therefore be influenced by a subtle balance of electronic and steric factors.

Table 1: Predicted Products of Electrophilic Addition to this compound

| Reagent (E-Nu) | Predicted Major Product |

|---|---|

| H-Br | 6-bromo-6-chloroheptanenitrile |

| H-Cl | 6,6-dichloroheptanenitrile |

Cycloaddition reactions involve the formation of a cyclic product through the interaction of two unsaturated systems. The terminal alkene of this compound can potentially participate in various cycloadditions, such as [4+2] (Diels-Alder) and [2+2] cycloadditions.

In a Diels-Alder reaction, the alkene acts as a dienophile, reacting with a conjugated diene. Electron-withdrawing groups on the dienophile generally increase the rate of reaction. While the chlorine atom is electron-withdrawing, making the double bond electron-poor and potentially a better dienophile, steric hindrance from the chlorine could play a role in the reaction's feasibility and stereoselectivity.

[2+2] cycloadditions, often photochemically induced, could lead to the formation of cyclobutane (B1203170) derivatives. The stereochemical outcome of such reactions is governed by the Woodward-Hoffmann rules, which depend on whether the reaction is carried out under thermal or photochemical conditions. youtube.com

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium or molybdenum. wikipedia.org For a terminal alkene like this compound, cross-metathesis with another olefin is a potential transformation. This would involve the cleavage of the C=C double bond and the formation of new double bonds with the reaction partner.

Reactivity of the Chlorinated Carbon Center in this compound

The carbon-chlorine bond in this compound is part of a vinyl chloride moiety. This structural feature significantly impacts its reactivity in substitution and elimination reactions compared to a saturated alkyl chloride.

Nucleophilic substitution on vinyl halides is generally difficult. sarthaks.comdoubtnut.comdoubtnut.com The C-Cl bond in this compound has a partial double bond character due to the resonance between the chlorine's lone pairs and the π-system of the alkene. This strengthens the bond, making it harder to break.

S\N1 Mechanism: This pathway is highly unlikely. It would require the formation of a vinylic carbocation, which is very unstable due to the sp-hybridization of the positively charged carbon.

S\N2 Mechanism: A direct backside attack by a nucleophile is hindered. The electron density of the double bond repels the incoming nucleophile, and the geometry of the sp2 hybridized carbon is not ideal for an S\N2 transition state.

S\N2' Mechanism (Allylic Substitution): This mechanism is not applicable as the chlorine is directly attached to the double bond, and there is no allylic system at that position.

While direct nucleophilic substitution is disfavored, such reactions can sometimes be achieved under harsh conditions or with specific catalysts, such as those involving transition metals. rsc.org

Elimination reactions of vinyl halides can lead to the formation of alkynes. These reactions, known as dehydrohalogenation, typically require strong bases. manifoldapp.orglibretexts.org

E1 Mechanism: Similar to the S\N1 reaction, the E1 mechanism is improbable due to the high energy of the vinylic carbocation intermediate.

E2 Mechanism: This is a plausible pathway for the elimination of HCl from this compound to form hept-6-ynenitrile. The reaction would require a strong base to abstract a proton from the adjacent carbon (C5). However, the acidity of the protons on C5 is not particularly high. The stereochemistry of the starting alkene can influence the rate of E2 reactions.

E1cB Mechanism: This mechanism could be considered if the proton to be removed is significantly acidic. In this case, the protons on C5 are standard alkyl protons, so an E1cB pathway is less likely unless a very strong base is used.

The general outcome of an elimination reaction with a strong base like sodium amide (NaNH₂) would be the formation of an alkyne.

Table 2: Potential Products of Elimination from this compound

| Reagent | Mechanism | Product |

|---|

Note: This is a predicted outcome based on the general reactivity of vinyl chlorides.

Cross-Coupling Reactions

The vinyl chloride moiety of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon bond formation, allowing for the introduction of diverse organic fragments at the 6-position of the heptene (B3026448) chain. rsc.org The general mechanism for these transformations involves the oxidative addition of the vinyl chloride to a low-valent palladium complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. uit.no

Prominent examples of cross-coupling reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the vinyl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used for forming biaryl structures and conjugated systems. organic-chemistry.org

Stille Coupling: In this reaction, an organotin compound (organostannane) is coupled with the vinyl chloride. wikipedia.orgorganic-chemistry.org Stille reactions are known for their tolerance of a wide variety of functional groups. libretexts.org

Sonogashira Coupling: This method involves the coupling of the vinyl chloride with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is a powerful tool for the synthesis of enynes and arylalkynes. libretexts.org

These reactions provide a strategic pathway to elaborate the carbon skeleton of this compound, significantly increasing its molecular complexity.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner (R-M) | Catalyst System | Product Structure |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄, LiCl |

Reactivity of the Nitrile Functional Group in this compound

The nitrile group (–C≡N) in this compound is a versatile functional handle that can undergo reduction, hydrolysis, and nucleophilic addition reactions. These transformations allow for the conversion of the nitrile into other key functional groups, such as amines and carboxylic acids.

Reduction Chemistry

The nitrile group can be completely reduced to a primary amine (6-chloro-6-hepten-1-amine). This transformation is typically achieved using strong reducing agents or catalytic hydrogenation.

Hydride Reduction: Powerful hydride reagents like lithium aluminum hydride (LiAlH₄) are effective for the reduction of aliphatic nitriles to primary amines.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Raney nickel, at elevated temperature and pressure. acs.org

Alternative Borane Reagents: Milder and more selective reducing systems, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) (LiBH₄), can also effectively reduce aliphatic nitriles to primary amines under gentle conditions. nih.govacs.orgorganic-chemistry.org Catalytic hydrosilylation is another chemoselective method for this transformation. thieme-connect.com

These reduction methods are generally chemoselective for the nitrile group, leaving the vinyl chloride moiety intact.

Table 2: Selected Methods for the Reduction of this compound

| Reagent(s) | Solvent | Typical Conditions | Product |

|---|---|---|---|

| LiAlH₄, then H₂O | Diethyl ether / THF | Reflux | 6-Chloro-6-hepten-1-amine |

| H₂, Raney Ni | Ethanol / Ammonia (B1221849) | High Pressure, ~120°C | 6-Chloro-6-hepten-1-amine |

Hydrolysis Chemistry

The nitrile group can be hydrolyzed to a carboxylic acid (6-chloro-6-heptenoic acid). This reaction proceeds through an amide intermediate and can be catalyzed by either acid or base. libretexts.orglibretexts.org

Acid-Catalyzed Hydrolysis: The nitrile is typically heated under reflux with an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid. cdnsciencepub.comyoutube.com The nitrogen atom is initially protonated, which increases the electrophilicity of the nitrile carbon, facilitating attack by water. libretexts.orglumenlearning.com The reaction proceeds to the carboxylic acid, with the nitrogen being converted to an ammonium (B1175870) salt. chemistrysteps.com

Base-Catalyzed Hydrolysis: This involves heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide (B78521). The hydroxide ion acts as a nucleophile, attacking the nitrile carbon. libretexts.org The initial product is the carboxylate salt, which must be neutralized with acid in a separate workup step to yield the free carboxylic acid. libretexts.orgchemistrysteps.com The nitrogen is liberated as ammonia gas.

Table 3: Hydrolysis of this compound

| Conditions | Intermediate | Final Product (after workup) |

|---|---|---|

| H₃O⁺, Heat | 6-Chloro-6-heptenamide | 6-Chloro-6-heptenoic Acid |

Nucleophilic Addition Reactions to the Nitrile

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong carbon nucleophiles, such as organometallic reagents. This reaction provides a route to synthesize ketones.

Reaction with Grignard Reagents: The addition of a Grignard reagent (R-MgX) to this compound forms an intermediate imine anion magnesium salt. Subsequent hydrolysis of this intermediate in acidic aqueous conditions yields a ketone. libretexts.org This two-step process effectively converts the nitrile group into a carbonyl group while forming a new carbon-carbon bond.

Multicomponent Reactions Incorporating this compound as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, offer an efficient pathway to molecular complexity. researchgate.net While this compound itself is not a direct component in classic MCRs like the Ugi or Passerini reactions, its derivatives can be readily incorporated.

For example, the primary amine synthesized via the reduction of this compound (as described in section 4.3.1) can serve as the amine component in the Ugi four-component reaction. organic-chemistry.org The Ugi reaction combines an amine, an aldehyde or ketone, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgnih.gov

Table 4: Hypothetical Ugi Reaction Incorporating a this compound Derivative

| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Product Structure |

|---|

Similarly, derivatives such as an aldehyde or carboxylic acid, obtained through further transformations of the nitrile or vinyl chloride groups, could participate in isocyanide-based MCRs like the Passerini reaction. wikipedia.orgorganic-chemistry.orgwikipedia-on-ipfs.orgnih.gov

Catalytic Approaches in 6 Chloro 6 Heptenenitrile Chemistry

Transition Metal Catalysis for 6-Chloro-6-heptenenitrile Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. However, the application of these methods to this compound has not been reported.

Palladium-Catalyzed Processes

Palladium catalysts are renowned for their versatility in cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, which are fundamental for constructing complex molecular architectures. Typically, these reactions involve the activation of carbon-halogen bonds. While the vinyl chloride moiety in this compound would theoretically be a suitable handle for such transformations, no studies have been published detailing its use in palladium-catalyzed processes. Consequently, there is no data on reaction conditions, catalyst systems, or the synthesis of derivatives of this compound via this route.

Exploration of Other Earth-Abundant Metal Catalysts

The use of other earth-abundant metals such as copper, nickel, cobalt, and manganese in catalysis is a burgeoning field driven by economic and environmental considerations. These metals have shown promise in a wide array of organic transformations. Nevertheless, a comprehensive search of chemical literature indicates that no research has been focused on applying these catalytic systems to this compound.

Organocatalysis in this compound Synthesis and Reactions

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside transition metal and biocatalysis. It offers unique reactivity and selectivity profiles, often under mild and environmentally benign conditions. There are currently no published reports on the use of organocatalysts to either synthesize this compound or to use it as a substrate in further chemical transformations. The potential for asymmetric organocatalysis to introduce chirality into derivatives of this molecule remains an unexplored area of research.

Biocatalysis for Sustainable this compound Transformations

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions, aligning with the principles of green chemistry.

Enzymatic Approaches to Selective Reactions

Enzymes such as hydrolases, oxidoreductases, and transferases are powerful tools for the selective functionalization of organic molecules. The nitrile group and the chloroalkene moiety of this compound represent potential sites for enzymatic action, for instance, in hydrolysis or dehalogenation reactions. However, there is no available literature describing the use of any enzymatic or whole-cell biocatalytic system for the transformation of this compound.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis harnesses the high selectivity of enzymes to perform specific chemical transformations under mild conditions, often complementing traditional chemical methods. For a substrate like this compound, with its distinct nitrile and chloroalkene functionalities, enzymes such as nitrilases and lipases present opportunities for targeted modifications.

Nitrilases are a class of enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia (B1221849), often bypassing the amide intermediate. nih.govwikipedia.orgopenbiotechnologyjournal.com This direct conversion is advantageous in preventing the formation of undesired byproducts. The application of nitrilases to this compound could potentially yield 6-chloro-6-heptenoic acid, a valuable synthetic intermediate. The substrate scope of nitrilases includes a variety of aromatic and unsaturated aliphatic nitriles. nih.gov While specific studies on this compound are not extensively documented, the reactivity of nitrilases with structurally similar compounds suggests this transformation is feasible. The reaction would likely proceed under mild aqueous conditions, preserving the sensitive chloroalkene moiety.

Table 1: Postulated Nitrilase-Catalyzed Hydrolysis of this compound

| Entry | Enzyme Source | Substrate Concentration (mM) | Temperature (°C) | pH | Conversion (%) | Product |

|---|---|---|---|---|---|---|

| 1 | Rhodococcus rhodochrous | 50 | 30 | 7.5 | >95 | 6-Chloro-6-heptenoic acid |

| 2 | Aspergillus niger | 100 | 35 | 6.0 | 88 | 6-Chloro-6-heptenoic acid |

Note: The data in this table is illustrative and based on typical performance of nitrilases with analogous unsaturated nitrile substrates.

Lipases, another important class of enzymes in biocatalysis, are well-known for their ability to catalyze esterification, transesterification, and hydrolysis reactions. researchgate.net In the context of this compound, while the nitrile group itself is not a direct substrate for lipases, these enzymes could be employed in multi-step chemoenzymatic pathways. For instance, if the nitrile were to be reduced to a primary alcohol, a lipase (B570770) could then be used for enantioselective acylation to resolve a racemic mixture. researchgate.net Furthermore, lipases have been shown to act on chlorinated substrates, indicating their potential utility in synthetic routes involving this compound derivatives. researchgate.net

Heterogeneous Catalysis for Efficient this compound Processing

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is a cornerstone of industrial chemistry, offering advantages in catalyst separation and reusability. youtube.com For this compound, heterogeneous catalysts can be employed to selectively transform either the carbon-carbon double bond or the nitrile group.

The selective hydrogenation of the C=C double bond in α,β-unsaturated nitriles without reducing the nitrile group is a valuable transformation. diva-portal.org Palladium-based catalysts, particularly palladium on carbon (Pd/C), are often effective for this purpose. rsc.orgmasterorganicchemistry.com By carefully controlling reaction conditions such as hydrogen pressure, temperature, and solvent, it is plausible to selectively reduce the double bond of this compound to yield 6-chloro-heptanenitrile. This transformation would be crucial for accessing saturated chlorinated nitrile derivatives. The presence of the chlorine atom may influence the catalyst's activity and selectivity, potentially requiring optimization to prevent undesired hydrodechlorination. mdpi.com

Table 2: Predicted Selective Hydrogenation of the C=C Bond in this compound

| Entry | Catalyst | H₂ Pressure (bar) | Temperature (°C) | Solvent | Yield of 6-Chloro-heptanenitrile (%) |

|---|---|---|---|---|---|

| 1 | 5% Pd/C | 5 | 25 | Ethanol | 92 |

| 2 | 10% Pd/Al₂O₃ | 10 | 40 | Ethyl acetate | 85 |

Note: This data is hypothetical and extrapolated from studies on the selective hydrogenation of other unsaturated nitriles.

Conversely, the complete hydrogenation of both the alkene and nitrile functionalities would lead to the formation of 7-amino-1-chloroheptane. This would typically require more forcing reaction conditions or a more active catalyst system, such as Raney Nickel or a rhodium-based catalyst under higher pressures and temperatures. bme.hu

Another potential application of heterogeneous catalysis is the epoxidation of the double bond. liv.ac.ukresearchgate.net Catalysts based on silver, molybdenum, or rhenium have been shown to be effective for the epoxidation of various alkenes. researchgate.netnih.gov Applying such a catalyst to this compound could yield 6-chloro-6,7-epoxyheptanenitrile. This epoxide would be a highly versatile intermediate for further functionalization, allowing for the introduction of various nucleophiles through ring-opening reactions. The electron-withdrawing nature of the adjacent chlorine atom and the nitrile group might influence the reactivity of the double bond towards epoxidation.

Table 3: Potential Heterogeneous Catalytic Epoxidation of this compound

| Entry | Catalyst | Oxidant | Temperature (°C) | Solvent | Epoxide Yield (%) |

|---|---|---|---|---|---|

| 1 | Ag/Al₂O₃ | O₂ | 200 | Toluene | 75 |

| 2 | MoO₃/SiO₂ | tert-Butyl hydroperoxide | 80 | Dichloromethane | 88 |

Note: The presented data is illustrative, based on the performance of these catalytic systems with other chloroalkenes.

Theoretical and Computational Studies of 6 Chloro 6 Heptenenitrile

Quantum Chemical Calculations on 6-Chloro-6-heptenenitrile

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. These calculations, based on the principles of quantum mechanics, provide a framework for elucidating its electronic structure, predicting spectroscopic signatures, and modeling reaction pathways.

The electronic structure of this compound is characterized by the interplay of its functional groups: the nitrile (-C≡N) group, the chloroalkene (-C(Cl)=CH₂) moiety, and the intervening alkyl chain. Quantum chemical calculations can map the electron density distribution, identify molecular orbitals, and quantify the nature of chemical bonds within the molecule.

Analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is crucial. The HOMO is typically localized around the C=C double bond and the lone pairs of the chlorine atom, indicating these are the primary sites for electrophilic attack. The LUMO is often associated with the π* orbital of the nitrile group and the C-Cl antibonding orbital, suggesting these areas are susceptible to nucleophilic attack.

Bonding analysis, such as Natural Bond Orbital (NBO) analysis, can further detail the hybridization of atomic orbitals and the delocalization of electron density. For instance, it can quantify the p-character of the sp²-hybridized carbons in the vinyl group and the sp-hybridized carbon of the nitrile group.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | Data not available | Data not available |

| LUMO Energy | Data not available | Data not available |

| Dipole Moment | Data not available | Data not available |

Note: Specific calculated values are dependent on the level of theory and basis set used and are not currently available in the public domain.

Computational methods are powerful tools for predicting and interpreting the spectroscopic data of this compound. By simulating these spectra, researchers can assign specific spectral features to corresponding molecular vibrations or nuclear environments.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus. The calculated shifts for the protons on the double bond, the protons adjacent to the nitrile group, and the carbons of the vinyl and nitrile groups can be compared with experimental data to confirm the molecular structure.

IR and Raman Spectroscopy: Infrared (IR) and Raman spectroscopies probe the vibrational modes of the molecule. Quantum chemical calculations can determine the frequencies and intensities of these vibrations. Key predicted vibrational modes for this compound would include the C≡N stretching frequency (typically around 2240-2260 cm⁻¹), the C=C stretching frequency (around 1620-1680 cm⁻¹), and the C-Cl stretching frequency (around 600-800 cm⁻¹).

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectroscopic Method |

|---|---|---|

| C≡N Stretch | Data not available | IR, Raman |

| C=C Stretch | Data not available | IR, Raman |

| C-H Stretch (vinyl) | Data not available | IR, Raman |

Note: Specific calculated frequencies are dependent on the computational method and may be scaled to better match experimental values. This data is not currently available in the public domain.

Theoretical modeling can be employed to investigate the mechanisms of reactions involving this compound. This involves mapping the potential energy surface of a reaction, locating transition states, and calculating activation energies. For example, the mechanism of nucleophilic substitution at the vinylic carbon or reactions involving the nitrile group could be computationally explored.

By characterizing the geometry and energy of transition states, researchers can gain a deeper understanding of the factors that control the reaction rate and selectivity. This information is invaluable for optimizing reaction conditions and designing new synthetic routes.

Molecular Dynamics Simulations and Conformational Analysis of this compound

While quantum chemical calculations often focus on a single, optimized geometry, molecular dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of this compound. MD simulations model the movement of atoms over time, governed by a force field.

These simulations can reveal the preferred conformations of the flexible alkyl chain and the rotational barriers around single bonds. Understanding the accessible conformations is important as the spatial arrangement of the functional groups can influence the molecule's reactivity and its interactions with other molecules. The results of a conformational search can identify low-energy conformers that are likely to be present at a given temperature.

Machine Learning Applications in this compound Research

Machine learning (ML) is an emerging tool in chemical research that can be applied to this compound to predict its properties and reactivity based on existing data.

ML models can be trained on datasets of known reactions to predict the outcome of new reactions involving this compound. For instance, a model could be developed to predict the regioselectivity or stereoselectivity of an addition reaction across the double bond. These models typically use molecular descriptors, which are numerical representations of the molecule's structure, as input features. By identifying the key descriptors that correlate with reactivity, these models can accelerate the discovery of new transformations and the optimization of reaction conditions.

Data-Driven Design of Synthetic Pathways

No research data or studies were found that describe the use of data-driven approaches or computational tools for designing synthetic routes to this compound.

Development and Application of Novel Computational Methodologies for this compound Systems

There are no published records of novel computational methodologies being specifically developed or applied for the study of this compound systems.

Future Perspectives and Emerging Research Avenues for 6 Chloro 6 Heptenenitrile

Integration with Flow Chemistry and Continuous Processing Techniques

The synthesis and manipulation of reactive intermediates like 6-chloro-6-heptenenitrile can be significantly enhanced through the adoption of flow chemistry and continuous processing techniques. These methodologies offer superior control over reaction parameters, leading to improved safety, higher yields, and greater purity of the final products.

Flow chemistry, with its inherent advantages of rapid heat and mass transfer, is particularly well-suited for the synthesis of halogenated compounds. The precise control of temperature and reaction time in microreactors can minimize the formation of byproducts that are often encountered in traditional batch syntheses of vinyl chlorides. For the continuous production of this compound, a packed-bed reactor containing a supported catalyst could be envisioned, allowing for the consistent and scalable synthesis of this key intermediate.

| Parameter | Batch Synthesis (Hypothetical) | Flow Chemistry (Projected) |

| Reaction Time | 6 - 12 hours | 10 - 30 minutes |

| Yield | 65 - 75% | > 90% |

| Purity | 85 - 90% | > 98% |

| Safety Profile | Moderate to High Risk | Low Risk |

Further Development of Sustainable Synthesis and Circular Economy Approaches

Future research into the synthesis of this compound will undoubtedly focus on the principles of green chemistry and the circular economy. This involves the use of renewable feedstocks, the reduction of waste, and the development of catalytic systems that can be recycled and reused.

One promising avenue is the development of catalytic systems based on earth-abundant metals for the chlorination and cyanation steps. Furthermore, exploring solvent-free reaction conditions or the use of greener solvents like ionic liquids or deep eutectic solvents could significantly reduce the environmental impact of the synthesis. From a circular economy perspective, investigating the potential for recycling and reusing chlorinated byproducts from the synthesis would be a crucial step towards a more sustainable chemical industry. mdpi.comresearchgate.net

| Approach | Conventional Method | Sustainable Alternative |

| Catalyst | Stoichiometric reagents | Recyclable heterogeneous catalyst |

| Solvent | Chlorinated organic solvents | Supercritical CO2 or bio-based solvents |

| Atom Economy | Low to moderate | High |

| Waste Generation | Significant | Minimal |

Exploration of Bio-inspired Transformations for Enhanced Selectivity

The field of biocatalysis offers exciting prospects for the selective synthesis and transformation of this compound. Enzymes, with their remarkable chemo-, regio-, and stereoselectivity, could be employed to overcome many of the challenges associated with traditional chemical methods. chemistryviews.orgproquest.com

For instance, the enzymatic halogenation of a suitable precursor alkene using halogenases could provide a highly selective route to the vinyl chloride moiety. frontiersin.org Similarly, nitrile-synthesizing enzymes, such as aldoxime dehydratases, could be explored for the introduction of the nitrile group under mild, aqueous conditions, avoiding the use of toxic cyanide reagents. nih.govresearchgate.net

| Transformation | Chemical Catalyst | Biocatalyst (Projected) |

| Halogenation | Non-selective, harsh conditions | Regioselective, mild conditions |

| Nitrile Formation | Use of toxic cyanides | Cyanide-free, aqueous media |

| Enantioselectivity | Often requires chiral auxiliaries | High enantioselectivity possible |

Potential in Advanced Synthetic Methodologies for Complex Molecule Construction

The unique structural features of this compound make it an attractive building block for the synthesis of more complex molecules. The vinyl chloride group can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents. The nitrile group, on the other hand, can be readily transformed into other functional groups, including amines, carboxylic acids, and amides, providing further avenues for molecular elaboration. nih.govlibretexts.org

Future research could focus on utilizing this compound in cascade reactions, where multiple bond-forming events occur in a single pot, leading to a rapid increase in molecular complexity. Its application in the synthesis of natural products and pharmaceutically active compounds represents a particularly promising area of investigation.

| Reaction Type | Reagent/Catalyst | Product Class |

| Suzuki Coupling | Palladium catalyst, boronic acid | Substituted heptenenitriles |

| Nitrile Hydrolysis | Acid or base | Heptenoic acid derivatives |

| Nitrile Reduction | Reducing agents (e.g., LiAlH4) | Heptenylamine derivatives |

Synergistic Experimental and Computational Research Programs

To fully unlock the potential of this compound, a synergistic approach combining experimental and computational research is essential. rsc.orgnih.gov Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the molecule, elucidate reaction mechanisms, and guide the design of new catalysts and reaction conditions. acs.orgnih.gov

For example, computational modeling could be used to understand the regioselectivity of electrophilic additions to the double bond or to predict the most favorable conditions for various cross-coupling reactions. This in silico approach can significantly accelerate the pace of experimental research by narrowing down the number of experiments that need to be performed. researchgate.net

| Research Area | Experimental Approach | Computational Contribution |

| Reaction Mechanism | Kinetic studies, intermediate trapping | Transition state analysis, energy profiles |

| Catalyst Design | High-throughput screening | Ligand effect prediction, active site modeling |

| Spectroscopic Analysis | NMR, IR, Mass Spectrometry | Prediction of spectral data for intermediates |

Q & A

Q. How can researchers design experiments to probe the environmental fate of this compound in aqueous systems?

- Methodological Answer : Simulate hydrolysis and photolysis using EPA-approved protocols (e.g., OECD 111). Quantify half-lives under varying pH and UV light intensities. Use quantitative structure-activity relationship (QSAR) models to predict ecotoxicological endpoints, validated with Daphnia magna toxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.